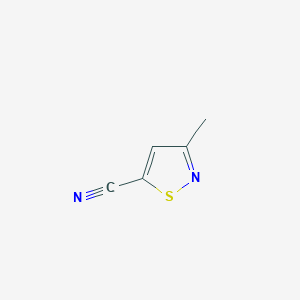
4-Methylpiperidin-3-ol
Descripción general
Descripción
4-Methylpiperidin-3-ol is a structural motif that is part of a broader class of organic compounds known as piperidines. Piperidines are six-membered heterocycles containing one nitrogen atom and are of significant interest due to their presence in various bioactive compounds and pharmaceuticals. Although the provided papers do not directly discuss 4-Methylpiperidin-3-ol, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related piperidine derivatives, which can be extrapolated to understand 4-Methylpiperidin-3-ol.
Synthesis Analysis
The synthesis of piperidine derivatives often involves the use of starting materials such as isonipecotate and employs key steps like Curtius rearrangement to introduce various substituents at the 4-position of the piperidine ring . Another approach includes the regioselective bromofluorination of N-Boc-4-methylenepiperidine . Additionally, the synthesis of diastereoisomeric piperidin-4-ols has been described, which involves the use of proton magnetic resonance data to determine the configurations of the products . These methods highlight the versatility and efficiency of current synthetic approaches to piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized by spectroscopic methods such as IR and NMR. For instance, the interaction of axial hydroxyl groups with axial methyl groups in certain piperidine derivatives causes a downfield shift in the methyl proton NMR signal . The crystal structures of some piperidine derivatives reveal that the piperidine ring adopts a chair conformation, which is a common and stable conformation for six-membered rings . The spatial structures of geometric isomers of substituted piperidines have also been determined by IR and PMR spectroscopy .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including etherification, which has been reported to be acid-catalyzed for some 4-arylpiperidin-4-ols . The reactivity of these compounds can vary depending on their stereochemistry, with cis isomers demonstrating greater reactivity than their trans counterparts . Additionally, the synthesis of piperidine derivatives can involve reactions such as amide methylenation, as seen in the synthesis of hydroxy-methylpipecolic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, bulky substituents can hinder the close approach of neighboring molecules, affecting the formation of intermolecular hydrogen bonds . In the crystal state, hydrogen bonding and C-H...π interactions can play a role in the stabilization of the molecular structure . The presence of substituents on the piperidine ring can also affect the compound's solubility, boiling point, and overall reactivity.
Aplicaciones Científicas De Investigación
Reductive Amination and Synthetic Applications
- 4-Methylpiperidin-3-ol is involved in reductive amination processes, demonstrating its utility in the synthesis of 4-aminopiperidines, which are of interest due to their potential as analgesics, neuroleptics, and antihistamines. The reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones using sodium cyanoborohydride highlights the chemical's role in producing compounds with significant pharmacological applications (Senguttuvan, Murugavelu, & Nagarajan, 2013).
Environmental and Human Safety
- In the context of environmental and human safety, research on the efficient removal of Fmoc (fluorenylmethyloxycarbonyl) groups using diluted 4-Methylpiperidine in solid-phase peptide synthesis (SPPS) indicates its relevance. This method is less harmful to the environment and humans, showcasing the compound's potential in developing greener chemistry protocols (Rodríguez et al., 2019).
CO2 Capture Processes
- The research on CO2 dissolution in new absorbents for post-combustion CO2 capture processes includes the study of 4-Methylpiperidine. This highlights its application in environmental technology, especially in efforts to mitigate climate change effects by capturing carbon dioxide from industrial effluents (Coulier, Lowe, Coxam, & Ballerat-Busserolles, 2018).
Radioligands for Neurological Studies
- The compound has been evaluated as part of radioligands for in vivo evaluation of high-affinity choline uptake systems. This application is pivotal in neurological research, aiding in understanding and potentially diagnosing neurological conditions (Gilissen et al., 2003).
Mosquito Repellent Research
- 4-Methylpiperidine has been identified as a strong agonist in mosquito repellent research. This application is crucial for developing more effective insect repellents, potentially reducing disease transmission from mosquitoes to humans (Guda et al., 2015).
Safety And Hazards
The safety data sheet for 4-Methylpiperidin-3-ol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
4-methylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZMLEOVXMKSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611907 | |
| Record name | 4-Methylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperidin-3-ol | |
CAS RN |
955082-96-9 | |
| Record name | 4-Methyl-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955082-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid](/img/structure/B1320778.png)
![Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B1320779.png)




![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)
